molecular formula C10H8BrNO2 B1379518 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 1803584-17-9

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No. B1379518
M. Wt: 254.08 g/mol
InChI Key: BDWOWSKYNMHXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .


Synthesis Analysis

The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .

Scientific Research Applications

Pharmacological Research and Applications

Compounds structurally related to "2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile" have been investigated for their pharmacological properties. Research indicates that benzofurans, a class to which this compound is related, show promise as antimicrobial agents against various bacterial and fungal infections. Their unique structural features and biological activities make them a focal point in drug discovery efforts, particularly in the search for new antimicrobial candidates (Hiremathad et al., 2015).

Environmental and Toxicological Studies

Environmental research has highlighted the occurrence and impact of brominated compounds, including those structurally similar to the compound , in various ecosystems. These studies often focus on the degradation pathways, environmental concentrations, and toxicological effects of these substances. For instance, the review by Zuiderveen et al. (2020) summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Material Science and Synthesis Applications

In material science, research on fluorinated graphite intercalation compounds (FGICs), which might involve chemicals with similar bromination patterns, explores the dynamics, structure, and bonding of these materials. Such studies contribute to understanding the interactions and potential applications of brominated compounds in advanced material synthesis and applications (Panich, 1993).

properties

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWOWSKYNMHXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.